Triflumuron

Vue d'ensemble

Description

Le Triflumuron est un insecticide synthétique appartenant à la classe des composés benzoylure. Il est principalement utilisé comme régulateur de croissance des insectes, ciblant la voie de biosynthèse de la chitine chez les insectes. Ce composé est efficace contre une large gamme de ravageurs, notamment les puces, les cafards et les moustiques. Le this compound est également utilisé en médecine vétérinaire pour lutter contre les ectoparasites .

Applications De Recherche Scientifique

Triflumuron has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study chitin biosynthesis inhibitors and their mechanisms.

Biology: Employed in entomological studies to understand insect growth and development.

Medicine: Investigated for its potential use in controlling ectoparasites in veterinary medicine.

Industry: Utilized in agriculture to protect crops from insect pests and in urban pest control programs.

Mécanisme D'action

Target of Action

Triflumuron is an insecticide that primarily targets the chitin synthesis process in insects . Chitin is a crucial component of the exoskeleton of insects and plays a significant role in their growth and development .

Mode of Action

This compound belongs to the class of insect growth regulators known as chitin synthesis inhibitors . It acts by inhibiting the synthesis of chitin, a key component of the insect’s exoskeleton . This disruption in chitin synthesis interferes with the molting process of insects, particularly in their immature life stages . As a result, the insects are unable to grow and develop properly, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chitin synthesis pathway . By inhibiting this pathway, this compound disrupts the normal growth and development of insects. This leads to malformations and eventually death, particularly in immature life stages .

Pharmacokinetics

This compound is absorbed orally in rats, with an estimated absorption rate of over 77% . It is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . Following a single oral administration, the maximum plasma concentration of radioactivity is reached after approximately 4.9 hours . The elimination of this compound is biphasic with half-lives of three and 13 hours in males . Excretion via urine and faeces is essentially complete 96 hours after dosing .

Result of Action

The primary result of this compound’s action is the death of the targeted insects due to the disruption of their growth and development . By inhibiting chitin synthesis, this compound prevents the insects from undergoing normal molting processes, leading to malformations and death .

Action Environment

This compound is used in a wide range of environments, including various crops and non-cropped situations such as households, commercial, and industrial sites . Its efficacy can be influenced by environmental factors such as temperature, humidity, and the presence of other substances . .

Analyse Biochimique

Biochemical Properties

Triflumuron plays a crucial role in biochemical reactions by inhibiting chitin biosynthesis in insects. This inhibition disrupts the formation of the exoskeleton, leading to the death of the insect. This compound interacts with enzymes involved in chitin synthesis, such as chitin synthase, and disrupts the polymerization of N-acetylglucosamine, a key component of chitin .

Cellular Effects

This compound affects various types of cells and cellular processes. In insects, it interferes with cell signaling pathways related to chitin synthesis, leading to impaired development and molting. In mammalian cells, this compound exposure has been shown to induce oxidative stress, affecting liver and kidney cells by increasing the levels of oxidative stress markers and altering enzyme activities .

Molecular Mechanism

The molecular mechanism of this compound involves binding to chitin synthase enzymes, inhibiting their activity and preventing the formation of chitin. This inhibition leads to the accumulation of incomplete chitin chains, disrupting the structural integrity of the insect exoskeleton. Additionally, this compound may influence gene expression related to chitin synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained oxidative stress and enzyme activity alterations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits chitin synthesis without causing significant toxicity. At higher doses, it can induce oxidative stress and hepatotoxicity, as evidenced by increased levels of liver enzymes and oxidative stress markers in treated animals .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes biotransformation involving enzymes such as cytochrome P450. The metabolic pathways of this compound lead to the formation of various metabolites, some of which retain biological activity. These metabolites can affect metabolic flux and alter the levels of key metabolites in the liver and other tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via binding to plasma proteins and transporters. It accumulates in fatty tissues, liver, kidney, and spleen. The distribution pattern of this compound is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where chitin synthesis occurs. Its activity is influenced by post-translational modifications and targeting signals that direct it to these compartments. This localization is crucial for its inhibitory effects on chitin synthase .

Méthodes De Préparation

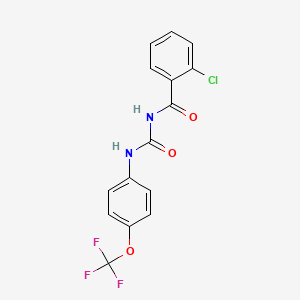

Voies de synthèse et conditions réactionnelles : Le Triflumuron est synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de 2-chlorobenzoyle avec la 4-trifluorométhoxyaniline pour former le 2-chloro-N-(4-trifluorométhoxyphényl)benzamide. Cet intermédiaire est ensuite mis à réagir avec le phosgène pour produire le this compound .

Méthodes de production industrielle : La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : Le Triflumuron subit plusieurs types de réactions chimiques, notamment :

Oxydation : La dégradation oxydative du this compound peut se produire, conduisant à la formation de divers sous-produits.

Réactifs et conditions courantes :

Hydrolyse : Implique généralement l'utilisation d'acide chlorhydrique ou d'hydroxyde de sodium comme réactifs.

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Principaux produits formés :

Produits d'hydrolyse : Acide 2-chlorobenzoïque et 4-trifluorométhoxyaniline.

Produits d'oxydation : Divers dérivés oxydés du this compound.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Biologie : Employé dans des études entomologiques pour comprendre la croissance et le développement des insectes.

Médecine : Enquête sur son utilisation potentielle pour lutter contre les ectoparasites en médecine vétérinaire.

5. Mécanisme d'action

Le this compound agit comme un inhibiteur de la biosynthèse de la chitine, ciblant spécifiquement l'enzyme chitin synthétase 1 (CHS1). En inhibant cette enzyme, le this compound perturbe la formation de la chitine, un composant essentiel de l'exosquelette des insectes. Cela conduit à une mue altérée et finalement à la mort de l'insecte .

Composés similaires :

Diflubenzuron : Un autre insecticide benzoylure qui inhibe également la biosynthèse de la chitine.

Lufenuron : Un inhibiteur de la synthèse de la chitine utilisé en médecine vétérinaire et en agriculture.

Hexaflumuron : Mode d'action similaire, utilisé dans la lutte contre les termites.

Comparaison :

Comparaison Avec Des Composés Similaires

Diflubenzuron: Another benzoylurea insecticide that also inhibits chitin biosynthesis.

Lufenuron: A chitin synthesis inhibitor used in veterinary medicine and agriculture.

Hexaflumuron: Similar mode of action, used in termite control.

Comparison:

Propriétés

IUPAC Name |

2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O3/c16-12-4-2-1-3-11(12)13(22)21-14(23)20-9-5-7-10(8-6-9)24-15(17,18)19/h1-8H,(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIPTRIXGHTTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034355 | |

| Record name | Triflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64628-44-0 | |

| Record name | Triflumuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64628-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflumuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064628440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FT64DYG8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Triflumuron is a benzoylphenyl urea that acts as a chitin synthesis inhibitor [, , , , , , , ]. It disrupts the formation of chitin, a crucial component of insect exoskeletons, leading to molting disruption and ultimately death [, , , , , , ].

A: this compound primarily targets the larval stages of insects [, , , , ]. It disrupts the formation of a new cuticle during molting, leading to death or the development of malformed pupae incapable of developing into adults [, , , ].

A: While this compound primarily affects immature stages, studies have shown it can reduce adult emergence, longevity, fecundity, and fertility in some insect species [, , , , , , ]. In houseflies, this compound exposure also impacted mating behavior and locomotor activity [].

ANone: The molecular formula for this compound is C18H14ClF3N2O3, and its molecular weight is 398.77 g/mol.

ANone: While the provided research papers don't contain specific spectroscopic data, this information can be found in chemical databases and resources like PubChem and ChemSpider.

A: Yes, research has explored the development of biodegradable aluminum carboxymethylcellulose matrices for controlled release of this compound []. These matrices showed promising stability and release profiles under simulated field conditions [].

ANone: this compound is not known to exhibit catalytic properties. Its primary mode of action is through the disruption of chitin synthesis, not through catalytic mechanisms.

A: One study investigated the development of a molecularly imprinted polymer using this compound as a template molecule []. This polymer demonstrated specific binding affinity for this compound, highlighting the potential for using computational approaches in optimizing this compound-based applications [].

A: Studies have shown that this compound residues can persist on foliage for extended periods, offering season-long suppression of some pests []. Researchers have also developed biodegradable controlled-release formulations that enhance stability and provide sustained release of this compound under simulated field conditions [].

ANone: Information on specific SHE regulations and compliance related to this compound can be found in safety data sheets and regulatory documents provided by relevant authorities like the EPA in the United States or the ECHA in Europe.

A: Extensive research, including both laboratory and field trials, has demonstrated the efficacy of this compound against a wide range of insect pests. Laboratory bioassays have established its toxicity to various insect species, while field trials have confirmed its effectiveness in suppressing pest populations and reducing crop damage [, , , , , , , , , , , , , , , , , , , , , , , , , , ].

A: While this compound generally displays a good safety profile against beneficial insects, some studies have reported reduced susceptibility in field populations of the lesser mealworm [].

A: Research on a multi-resistant strain of Spodoptera exigua found no effect of synergists on this compound resistance levels, suggesting a potential target-site resistance mechanism []. This highlights the need for monitoring resistance development and implementing strategies to minimize cross-resistance risks [, ].

ANone: The provided research focuses on this compound as an insecticide, and these questions primarily pertain to its potential use as a drug, which is not within the scope of these studies.

A: Researchers have investigated the use of entomopathogenic fungi like Beauveria bassiana in combination with this compound [, ]. Studies have also examined the potential of natural plant extracts, such as those from Acalypha indica, as potential biorational alternatives to this compound and other synthetic insecticides [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.